molecular formula C17H21NO3 B2678993 Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate CAS No. 1909335-88-1

Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate

Cat. No. B2678993
CAS RN: 1909335-88-1
M. Wt: 287.359
InChI Key: LGGQTDSTIKJAFO-UHFFFAOYSA-N
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Description

Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate is a chemical compound with the molecular formula C17H21NO3 . It is related to the family of tropane alkaloids, which are known for their wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound and similar structures has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an 8-azabicyclo[4.2.0]octane scaffold, which is the central core of the family of tropane alkaloids . This structure is important for the biological activities displayed by these compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound typically involve the construction of the 8-azabicyclo[4.2.0]octane architecture . This can be achieved directly in the same transformation or in a desymmetrization process starting from achiral tropinone derivatives .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 287.36 . It is a liquid at room temperature and should be stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Structure Exploration

Research has been conducted on the intramolecular hydrogen abstraction reaction promoted by N-radicals in carbohydrates, leading to the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. This methodology is beneficial for the selective oxidation of specific carbons in the carbohydrate skeleton, showcasing a novel approach for creating protected N,O-uloses (Francisco, Herrera, & Suárez, 2003).

Conformational and Structural Studies

A series of esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane-8-β-carboxylic acid were synthesized and their structures and conformations were studied. These compounds exhibited chair-envelope conformations, providing insights into stereoelectronic effects important for designing compounds with specific biological activities (Diez et al., 1991).

Synthesis of Analogs and Derivatives

The synthesis of a conformationally rigid analogue of 2-amino adipic acid, showcasing the 8-azabicyclo[3.2.1]octane skeleton, represents a significant contribution to the development of novel compounds with potential as building blocks in drug discovery (Kubyshkin et al., 2009).

Novel Reaction Mechanisms and Catalysis

Research includes the development of new synthetic routes and methodologies, such as the use of DABCO-promoted decarboxylative acylation for synthesizing α-keto and α,β-unsaturated amides or esters without metal catalysts. This method offers a versatile approach for the decarboxylative acylation of carboxylic acids, expanding the toolbox for organic synthesis (Zhang et al., 2017).

Pharmaceutical Chemistry Applications

The gold(III) tetrachloride salt of L-cocaine study, although focused on a specific compound, illustrates the potential for exploring interactions between complex organic molecules and metal ions, which could lead to the discovery of new drug candidates or novel materials (Wood, Brettell, & Lalancette, 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Research directed towards the preparation of this basic structure in a stereoselective manner continues to be a focus for many research groups . Future directions may include the development of more efficient synthesis methods and the exploration of its potential biological activities .

properties

IUPAC Name

benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-17(2)14-13(15(17)19)9-6-10-18(14)16(20)21-11-12-7-4-3-5-8-12/h3-5,7-8,13-14H,6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGQTDSTIKJAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C1=O)CCCN2C(=O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate

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